molecular formula C12H14N2O7 B609575 Nicotinamide ascorbate CAS No. 1987-71-9

Nicotinamide ascorbate

Cat. No.: B609575
CAS No.: 1987-71-9
M. Wt: 298.25 g/mol
InChI Key: JMORAWFVNMGOKQ-UHFFFAOYSA-N
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Description

Niacinamide ascorbate, also known as ascorbic acid nicotinamide complex, is a compound formed by the combination of niacinamide (nicotinamide) and ascorbic acid (vitamin C). This compound is known for its potential benefits in skincare and health due to the synergistic effects of its components. Niacinamide is a form of vitamin B3, while ascorbic acid is a potent antioxidant. Together, they offer a range of therapeutic and cosmetic benefits .

Scientific Research Applications

Niacinamide ascorbate has a wide range of applications in scientific research, including:

Safety and Hazards

Users are advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye when handling Nicotinamide ascorbate . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

Recent research suggests that boosting Nicotinamide mononucleotide (NMN) levels can alleviate or even reverse age-related conditions by stimulating NAD+ metabolism . This has led to NMN being sold worldwide as a diet supplement, with very little data to support that it has beneficial effects in people . The global NMN market was valued at US$253 million in 2020 and is projected to reach US$386 million by the end of 2027 . Future research on technical approaches to further enhance NMN synthesis and strengthen clinical studies of NMN are prospected .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of niacinamide ascorbate involves the reaction of niacinamide with ascorbic acid under controlled conditions. The process typically requires a solvent such as water or ethanol and may involve the use of catalysts to facilitate the reaction. The reaction is carried out at a specific temperature and pH to ensure the formation of the desired complex.

Industrial Production Methods: In industrial settings, the production of niacinamide ascorbate is scaled up using large reactors. The process involves the precise control of reaction parameters such as temperature, pH, and concentration of reactants. The product is then purified using techniques such as crystallization or chromatography to obtain a high-purity compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: Niacinamide ascorbate undergoes several types of chemical reactions, including:

    Oxidation: Ascorbic acid can undergo oxidation to form dehydroascorbic acid.

    Reduction: Niacinamide can participate in redox reactions, contributing to the reduction of other compounds.

    Substitution: Both components can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, oxygen.

    Reducing Agents: Sodium borohydride, hydrogen gas.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed:

Mechanism of Action

The mechanism of action of niacinamide ascorbate involves several molecular targets and pathways:

Comparison with Similar Compounds

    Niacinamide: A form of vitamin B3 with similar anti-inflammatory and DNA repair properties.

    Ascorbic Acid: A potent antioxidant used in various therapeutic and cosmetic applications.

    Nicotinamide Riboside: Another derivative of vitamin B3 with potential benefits in cellular metabolism and aging.

Uniqueness: Niacinamide ascorbate is unique due to the combined effects of its components. The synergistic action of niacinamide and ascorbic acid enhances its antioxidant, anti-inflammatory, and DNA repair properties, making it a valuable compound in both scientific research and practical applications .

Properties

CAS No.

1987-71-9

Molecular Formula

C12H14N2O7

Molecular Weight

298.25 g/mol

IUPAC Name

2-(1,2-dihydroxyethyl)-3,4-dihydroxy-2H-furan-5-one;pyridine-3-carboxamide

InChI

InChI=1S/C6H6N2O.C6H8O6/c7-6(9)5-2-1-3-8-4-5;7-1-2(8)5-3(9)4(10)6(11)12-5/h1-4H,(H2,7,9);2,5,7-10H,1H2

InChI Key

JMORAWFVNMGOKQ-UHFFFAOYSA-N

Isomeric SMILES

C1=CC(=CN=C1)C(=O)N.C([C@@H]([C@@H]1C(=C(C(=O)O1)O)O)O)O

SMILES

C1=CC(=CN=C1)C(=O)N.C(C(C1C(=C(C(=O)O1)O)O)O)O

Canonical SMILES

C1=CC(=CN=C1)C(=O)N.C(C(C1C(=C(C(=O)O1)O)O)O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Nicotinamide ascorbate;  Nicastubine;  NSC 13130;  NSC-13130;  NSC13130; 

Origin of Product

United States

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